
Spectroscopic data for 2-Methyl-1,3-
cyclohexadiene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-1,3-cyclohexadiene

Cat. No.: B074879 Get Quote

Spectroscopic Data of 2-Methyl-1,3-
cyclohexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1,3-cyclohexadiene. Due to the limited availability of published experimental spectra

for this specific compound, this guide presents predicted data based on established principles

of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS), supplemented by data for structurally similar compounds. Detailed,

generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Methyl-1,3-
cyclohexadiene.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8-5.9 m 1H H3

~5.6-5.7 m 1H H1

~5.4-5.5 m 1H H4

~2.1-2.2 m 2H H5

~2.0-2.1 m 2H H6

~1.7-1.8 s 3H CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)

Chemical Shift (δ, ppm) Carbon Type Assignment

~135-140 C C2

~125-130 CH C1

~120-125 CH C3

~115-120 CH C4

~25-30 CH₂ C5

~20-25 CH₂ C6

~15-20 CH₃ CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3030-3010 Medium =C-H Stretch

2960-2850 Strong C-H Stretch (Aliphatic)

1650-1600 Medium C=C Stretch (Conjugated)

1465-1430 Medium CH₂ Bend

1380-1370 Medium CH₃ Bend

~800 Strong =C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Possible Fragment

94 80 [M]⁺ (Molecular Ion)

93 100 [M-H]⁺ (Base Peak)

79 60 [M-CH₃]⁺

77 40 [C₆H₅]⁺

66 30 [C₅H₆]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

A sample of 2-Methyl-1,3-cyclohexadiene (approximately 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.6 mL) in a clean, dry NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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2. ¹H NMR Spectroscopy:

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees,

a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans

are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.

The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon

atom.

Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees,

a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to

a few thousand scans are typically acquired.

Infrared (IR) Spectroscopy
1. Sample Preparation:

As 2-Methyl-1,3-cyclohexadiene is a liquid at room temperature, a thin film is prepared by

placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) salt plates.

2. Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

A background spectrum of the clean salt plates is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
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1. Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer via a Gas Chromatography (GC)

system to ensure purity.

A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven

temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation from any impurities.

Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.

2. Mass Analysis:

The resulting ions are separated by a quadrupole mass analyzer.

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing
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Determine Molecular Structure

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Molecular Structure and Key NMR Correlations of 2-
Methyl-1,3-cyclohexadiene
Caption: Predicted NMR signal assignments for 2-Methyl-1,3-cyclohexadiene.
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[https://www.benchchem.com/product/b074879#spectroscopic-data-for-2-methyl-1-3-
cyclohexadiene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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